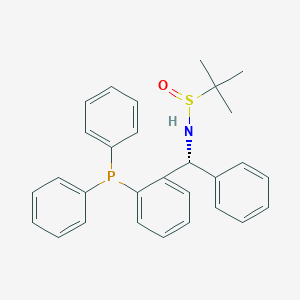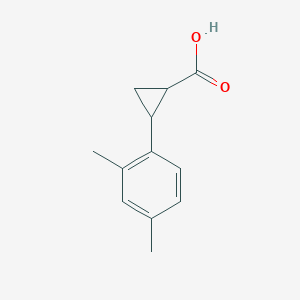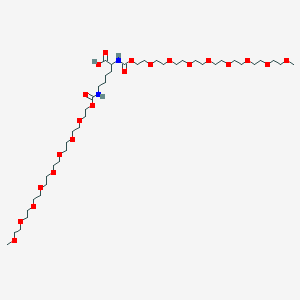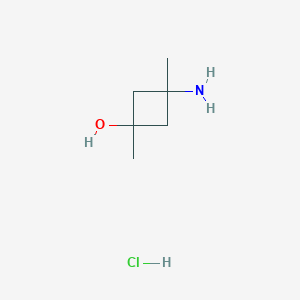![molecular formula C8H16ClNO B15127273 rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B15127273.png)
rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis is a heterocyclic compound that features a fused ring system combining a furan and an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. This can be achieved through various synthetic methods, including ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different hydrogenation levels.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups into the molecule.
Applications De Recherche Scientifique
rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiproliferative properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as protein tyrosine phosphatase 1B and checkpoint kinase 2 . These interactions can modulate various cellular processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis include:
- rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride
- rac-(3aR,8aS)-2,2-Dimethyl-octahydro-[1,3]dioxolo[4,5-d]azepine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific fused ring system and the potential biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of its chemical reactivity and therapeutic potential.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
3,3a,4,5,6,7,8,8a-octahydro-2H-furo[3,2-c]azepine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8-7(3-5-10-8)6-9-4-1;/h7-9H,1-6H2;1H |
Clé InChI |
SNUIOZDEFWSWPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCO2)CNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans](/img/structure/B15127192.png)

![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)


![6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)
![4-Hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B15127248.png)
![N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-4'-amine](/img/structure/B15127255.png)

![sodium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15127268.png)
![2,6-diamino-N-{5-amino-1-[(1-{[1-({5-amino-1-[(5-amino-1-{[1-({1-[(5-amino-1-carbamoylpentyl)carbamoyl]-2,2-diphenylethyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)carbamoyl]pentyl}carbamoyl)-2-(1H-indol-3-yl)ethyl]carbamoyl}-2-(1H-indol-3-yl)ethyl)carbamoyl]pentyl}hexanamide](/img/structure/B15127279.png)
![2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B15127290.png)

